molecular formula C12H19NO2S B291591 4-methyl-N-(1-methylbutyl)benzenesulfonamide

4-methyl-N-(1-methylbutyl)benzenesulfonamide

Cat. No. B291591
M. Wt: 241.35 g/mol
InChI Key: ODMWZCBRHGGIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(1-methylbutyl)benzenesulfonamide is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. This compound is also known as tosylamide or tosylbutylamide and is a sulfonamide derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-methyl-N-(1-methylbutyl)benzenesulfonamide is not well understood. However, it is believed that this compound can act as a nucleophile due to the presence of the sulfonamide group. This property has been exploited in various chemical reactions, including the synthesis of new molecules and the modification of existing ones.
Biochemical and Physiological Effects:
4-methyl-N-(1-methylbutyl)benzenesulfonamide has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound can inhibit the growth of certain bacteria and fungi, which suggests that it may have potential applications in the field of antimicrobial agents. Additionally, tosylamide has been reported to have anticonvulsant activity, which suggests that it may have potential applications in the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-methyl-N-(1-methylbutyl)benzenesulfonamide is its unique properties, which make it a versatile reagent for various chemical reactions. Additionally, this compound is readily available and can be synthesized using various methods. However, one of the main limitations of tosylamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of 4-methyl-N-(1-methylbutyl)benzenesulfonamide. One of the main directions is the investigation of its potential applications as an antimicrobial agent, as well as its potential use in the treatment of epilepsy. Additionally, the synthesis of new derivatives of tosylamide and the investigation of their properties and potential applications is another important direction for future research. Finally, the development of new synthesis methods for tosylamide that are more efficient and environmentally friendly is also an important area of research.
Conclusion:
In conclusion, 4-methyl-N-(1-methylbutyl)benzenesulfonamide is a versatile compound that has been extensively used in scientific research due to its unique properties and potential applications. This compound has been synthesized using various methods and has been used as a reagent in various chemical reactions, as well as a substrate in enzyme-catalyzed reactions. While the mechanism of action and biochemical and physiological effects of tosylamide are not well understood, it has been reported to have potential applications as an antimicrobial agent and in the treatment of epilepsy. Finally, the development of new derivatives of tosylamide and the investigation of their properties and potential applications, as well as the development of new synthesis methods, are important areas of future research.

Scientific Research Applications

4-methyl-N-(1-methylbutyl)benzenesulfonamide has been used extensively in scientific research due to its unique properties and potential applications. This compound has been used as a reagent in various chemical reactions, including the synthesis of new molecules and the modification of existing ones. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts acylation reaction. Additionally, tosylamide has been used as a substrate in enzyme-catalyzed reactions, which has led to the discovery of new enzymes and their mechanisms of action.

properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

4-methyl-N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-4-5-11(3)13-16(14,15)12-8-6-10(2)7-9-12/h6-9,11,13H,4-5H2,1-3H3

InChI Key

ODMWZCBRHGGIGM-UHFFFAOYSA-N

SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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